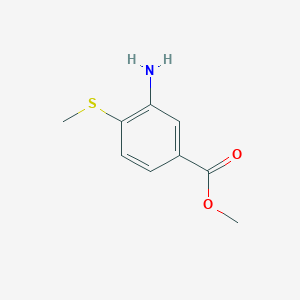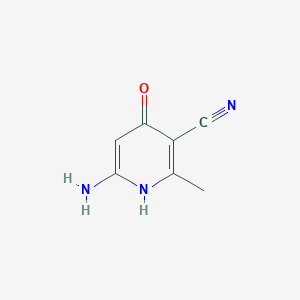
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the amino, methyl, oxo, and nitrile groups, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE can be achieved through several synthetic routes. One common method involves the cyclization of a glycine-derived enamino amide. This process typically involves the following steps:
Starting Materials: Glycine-derived enamino amide.
Reaction Conditions: The cyclization reaction is carried out under Boc-deprotection conditions, which involve the removal of the Boc (tert-butoxycarbonyl) protecting group.
Catalysts and Reagents: The reaction may require the use of catalysts such as copper(II) or nickel(II) complexes to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The amino and methyl groups can participate in substitution reactions to introduce new substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or alkylating agents, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its functional groups.
Industrial Applications: It can serve as an intermediate in the synthesis of other valuable compounds used in various industries.
Mechanism of Action
The mechanism of action of 6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-cyanopyridine: This compound has a similar pyridine ring structure with an amino and nitrile group but lacks the methyl and oxo groups.
3-cyanopyridine: Another related compound with a nitrile group on the pyridine ring but without the amino and methyl groups.
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares the oxo and methyl groups but has a different ring structure.
Uniqueness
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and reactions. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
158146-09-9 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-amino-2-methyl-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-4-5(3-8)6(11)2-7(9)10-4/h2H,1H3,(H3,9,10,11) |
InChI Key |
XRMWEUUKOFTDLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(N1)N)C#N |
Canonical SMILES |
CC1=C(C(=O)C=C(N1)N)C#N |
Synonyms |
3-Pyridinecarbonitrile,6-amino-1,4-dihydro-2-methyl-4-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)

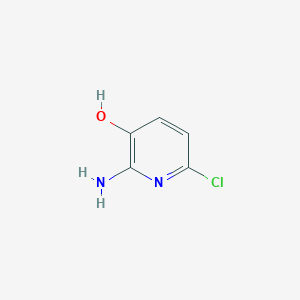
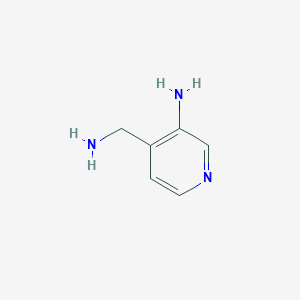


![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)
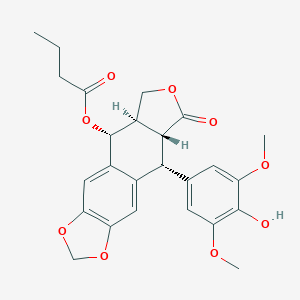
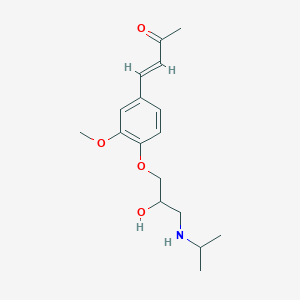
![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)

